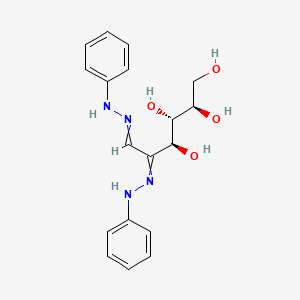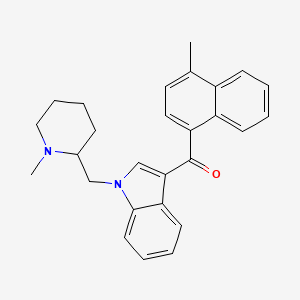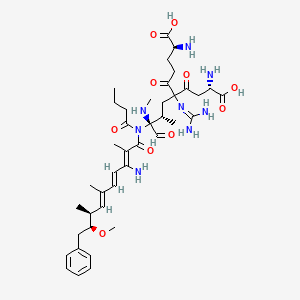![molecular formula C50H48F9N3O9P3RhS3 B12763925 acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate CAS No. 128137-75-7](/img/structure/B12763925.png)
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate is a complex organometallic compound. It is known for its catalytic properties, particularly in hydrogenation and hydroformylation reactions. The compound consists of a rhodium center coordinated with phosphine ligands and trifluoromethanesulfonate as a counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate typically involves the reaction of rhodium(III) chloride with the corresponding phosphine ligands in the presence of acetonitrile. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The trifluoromethanesulfonate is introduced as a salt, such as silver trifluoromethanesulfonate, to facilitate the formation of the final complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can participate in reduction reactions, often acting as a catalyst.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen gas (for hydrogenation reactions), carbon monoxide (for hydroformylation), and various organic substrates. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, the primary products are reduced organic compounds, while in hydroformylation, aldehydes are the main products.
Applications De Recherche Scientifique
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.
Medicine: Research is ongoing to explore its potential use in drug synthesis and pharmaceutical applications.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate exerts its effects involves the coordination of the rhodium center with substrates, facilitating various catalytic reactions. The phosphine ligands stabilize the rhodium center and enhance its reactivity. The trifluoromethanesulfonate counterion helps to maintain the overall charge balance and solubility of the complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium(III) chloride: A simpler rhodium complex used in similar catalytic applications.
Rhodium(III) acetate: Another rhodium complex with different ligands, used in organic synthesis.
Rhodium(III) trifluoroacetate: Similar to the trifluoromethanesulfonate complex but with trifluoroacetate as the counterion.
Uniqueness
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate is unique due to its specific ligand arrangement and the presence of trifluoromethanesulfonate, which provides distinct solubility and reactivity characteristics compared to other rhodium complexes.
Propriétés
Numéro CAS |
128137-75-7 |
|---|---|
Formule moléculaire |
C50H48F9N3O9P3RhS3 |
Poids moléculaire |
1297.9 g/mol |
Nom IUPAC |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate |
InChI |
InChI=1S/C41H39P3.3C2H3N.3CHF3O3S.Rh/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;3*1-2-3;3*2-1(3,4)8(5,6)7;/h2-31H,32-34H2,1H3;3*1H3;3*(H,5,6,7);/q;;;;;;;+3/p-3 |
Clé InChI |
VUARRDNVYLPALS-UHFFFAOYSA-K |
SMILES canonique |
CC#N.CC#N.CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



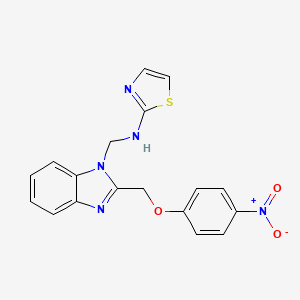
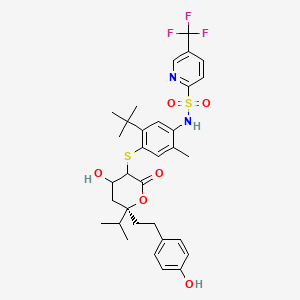
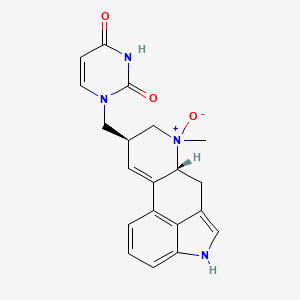
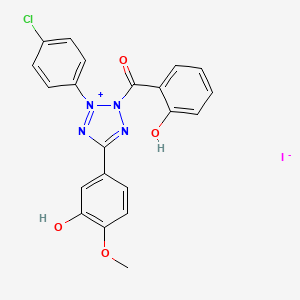
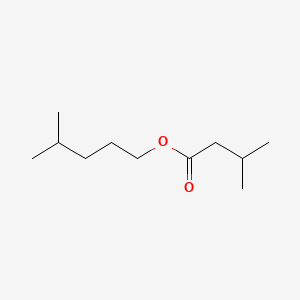


![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
